

solubility of 1,1-Dimethylurea-d6 in different solvents

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Compound of Interest

Compound Name: 1,1-Dimethylurea-d6

Cat. No.: B12395678

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An In-depth Technical Guide on the Solubility of 1,1-Dimethylurea-d6

Disclaimer: The following guide provides information on the solubility of 1,1-Dimethylurea as a proxy for **1,1-Dimethylurea-d6**. Due to a lack of available data for the deuterated compound, it is assumed that the solubility characteristics are comparable to its non-deuterated counterpart. This assumption is based on the principle that isotopic substitution with deuterium typically has a minimal effect on the physicochemical properties of a molecule, including solubility. However, for critical applications, experimental verification of the solubility of **1,1-Dimethylurea-d6** is recommended.

Introduction

1,1-Dimethylurea-d6 is the deuterated analog of 1,1-Dimethylurea, a versatile compound utilized in various industrial and research applications.[1] In the pharmaceutical sector, its non-deuterated form serves as an intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] Deuterated compounds are of considerable interest in drug development due to their potential to alter metabolic pathways and enhance pharmacokinetic profiles. A thorough understanding of the solubility of **1,1-Dimethylurea-d6** is essential for its effective use in chemical synthesis, formulation development, and biochemical assays.

This technical guide furnishes an overview of the solubility of 1,1-Dimethylurea, which is anticipated to be a close approximation for **1,1-Dimethylurea-d6**. It also presents a detailed experimental protocol for solubility determination and a corresponding workflow diagram.

Solubility Data

The solubility of 1,1-Dimethylurea has been qualitatively described in several sources. While precise quantitative data across a broad spectrum of solvents is not readily available, the existing information is compiled in the table below. The compound is generally described as being easily soluble in water and other organic solvents.^[3]

Solvent	Solubility	Observations
Water	Soluble, 5%	Forms a clear, colorless solution.
Organic Solvents	Easily soluble	[3]
Alcohols	Soluble	

Note: The term "soluble" is a qualitative descriptor. The quantitative figure of "5%" for water suggests that 5 grams of 1,1-Dimethylurea will dissolve in 100 mL of water. The solubility in other organic solvents has not been quantitatively specified in the literature reviewed.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and standardized technique for determining the equilibrium solubility of a solid organic compound in a specific solvent.

Materials and Equipment

- **1,1-Dimethylurea-d6** (or 1,1-Dimethylurea)
- A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, chloroform)
- Analytical balance
- Temperature-controlled orbital shaker or incubator
- Centrifuge

- Chemically inert syringe filters (e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system or an alternative suitable analytical instrument
- Volumetric flasks and pipettes
- Vials equipped with screw caps

Procedure

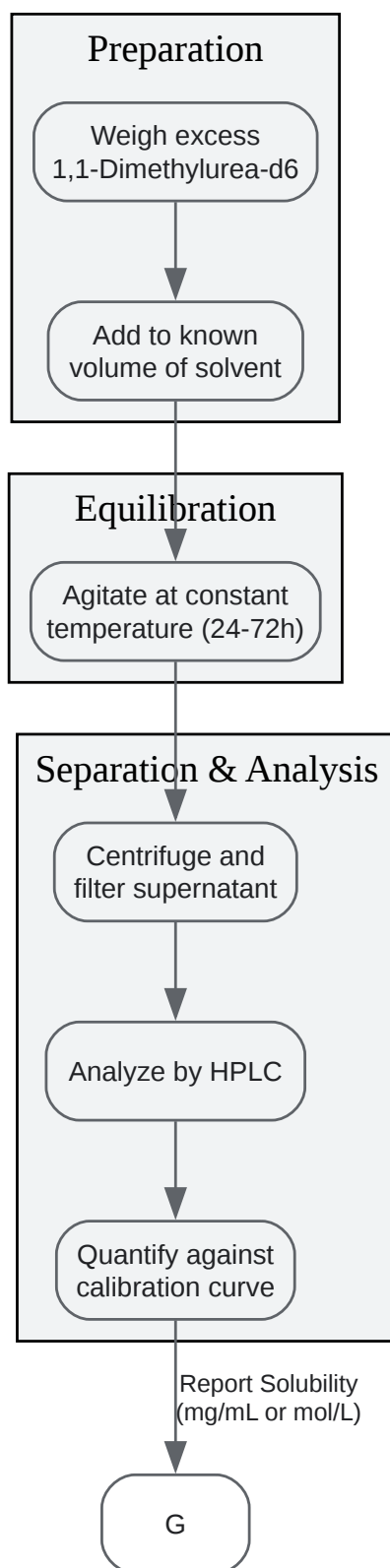
- **Preparation of Supersaturated Solutions:** An excess amount of **1,1-Dimethylurea-d6** should be accurately weighed and added to a known volume of the chosen solvent in a sealed vial, ensuring that undissolved solid is clearly visible.
- **Equilibration:** The vials are to be placed in a temperature-controlled shaker and agitated at a constant temperature (e.g., 25 °C) for a duration sufficient to reach equilibrium, typically between 24 to 72 hours.
- **Phase Separation:** Subsequent to equilibration, the vials should be removed from the shaker, and the undissolved solid allowed to sediment. The vials should then be centrifuged to further facilitate the separation of the solid from the supernatant.
- **Sample Collection and Filtration:** A known volume of the supernatant is carefully withdrawn using a pipette. This collected supernatant is then passed through a chemically inert syringe filter to eliminate any residual solid particles.
- **Quantification:** A series of standard solutions of **1,1-Dimethylurea-d6** with known concentrations are prepared in the same solvent. The filtered supernatant and the standard solutions are then analyzed using a suitable analytical technique, such as HPLC. A calibration curve is generated from the data obtained from the standard solutions. The concentration of **1,1-Dimethylurea-d6** in the filtered supernatant is then determined by comparing its analytical response to this calibration curve.

Data Reporting

The solubility is to be reported as the concentration of the saturated solution, expressed in units such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow

The diagram below outlines the principal stages of the experimental workflow for the determination of the solubility of **1,1-Dimethylurea-d6**.



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Caption: A workflow for the determination of the solubility of **1,1-Dimethylurea-d6**.

Applications in Research and Drug Development

1,1-Dimethylurea and its derivatives are of significant utility in several domains of scientific research and development:

- **Pharmaceutical Synthesis:** It functions as a key intermediate in the synthesis of a range of pharmaceutical compounds.
- **Biochemical Studies:** It is employed in investigations concerning enzyme activity and protein denaturation.
- **Drug Discovery:** The urea moiety is a prevalent functional group in medicinal chemistry, valued for its capacity to form stable hydrogen bonds with biological targets, a property that is frequently leveraged in the design of novel therapeutic agents.

The application of the deuterated variant, **1,1-Dimethylurea-d6**, can offer distinct advantages in metabolic studies and in the creation of compounds with potentially superior pharmacokinetic properties, a strategy that is increasingly being adopted in contemporary drug discovery.

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